molecular formula C11H10F3N3OS B2966095 N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 338400-59-2

N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No. B2966095
CAS RN: 338400-59-2
M. Wt: 289.28
InChI Key: BJUZITBTZXPQCN-UHFFFAOYSA-N
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Description

“N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a chemical compound that belongs to the class of organofluorine compounds. It is characterized by the presence of a trifluoromethyl group (-CF3), which is a common functional group in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-c]pyrazole core, which is a heterocyclic ring system containing sulfur and nitrogen atoms. This core is substituted with a trifluoromethyl group, a methyl group, and a cyclopropylcarboxamide group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, pyrazole derivatives are known to undergo various reactions. For instance, they can undergo alkylation with alkyl iodides to afford N-alkyl pyrazoles .

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • Transition-Metal-Free Synthesis : A study describes the synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes, highlighting the role of the trifluoromethyl group in enabling the formation of cyclopropenes instead of pyrazoles. This demonstrates the chemical reactivity and applications of trifluoromethyl-containing compounds in synthetic chemistry (Barroso et al., 2016).

  • Annulations of Cyclopropanes with Arylhydrazines : Another study presented a method for synthesizing 1,3,5-trisubstituted pyrazoles using cyclopropane carboxylates and arylhydrazines. This process underscores the utility of cyclopropane derivatives in constructing complex pyrazole structures, relevant to the synthesis of N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (Xue et al., 2016).

Biological Activities

  • Nematocidal and Fungicidal Activities : Research on pyrazole carboxamide derivatives, including those similar in structure to this compound, has shown that these compounds exhibit promising nematocidal activities against M. incognita, despite having weak fungicidal properties (Zhao et al., 2017).

  • Antifungal Activities : A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown moderate antifungal activities against several phytopathogenic fungi, illustrating the potential of trifluoromethyl pyrazole carboxamides in developing new fungicides (Wu et al., 2012).

  • Photosynthetic Electron Transport Inhibition : Pyrazole derivatives, including structures related to the chemical , have been studied for their ability to inhibit photosynthetic electron transport. This research suggests potential agricultural applications, such as the development of new herbicides with specific modes of action (Vicentini et al., 2005).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Trifluoromethyl-containing compounds are of significant interest in the field of medicinal chemistry due to their unique properties .

Mechanism of Action

properties

IUPAC Name

N-cyclopropyl-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3OS/c1-17-10-6(8(16-17)11(12,13)14)4-7(19-10)9(18)15-5-2-3-5/h4-5H,2-3H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUZITBTZXPQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3CC3)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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